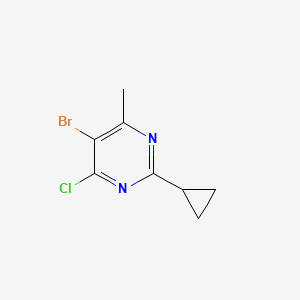

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2/c1-4-6(9)7(10)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWNULKFDXPCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 2: Introduction of the Cyclopropyl Group

- Method A: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using cyclopropylboronic acid derivatives with the halogenated pyrimidine intermediate.

- Method B: Direct cyclopropanation of vinylpyrimidine intermediates using diazomethane derivatives or Simmons-Smith type cyclopropanation reagents.

The cyclopropyl group is introduced selectively at the 2-position, replacing one chlorine atom if necessary.

Step 3: Purification and Characterization

- The final product is purified by recrystallization (e.g., from methanol) or chromatographic techniques.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm the substitution pattern.

Representative Preparation Route (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromine or NBS, aqueous H₂SO₄, POCl₃ | Bromination and chlorination of pyrimidine | 70-85 | Multi-step, regioselective halogenation |

| 2 | Cyclopropylboronic acid, Pd catalyst, base, solvent | Suzuki-Miyaura coupling to install cyclopropyl | 60-75 | Requires inert atmosphere (N₂) |

| 3 | Recrystallization from methanol | Purification | - | Yields high purity product |

Data adapted and integrated from ChemicalBook and ACS publications

Key Research Findings

- Selective Halogenation: The use of POCl₃ and controlled bromination conditions allows selective substitution at desired positions on the pyrimidine ring without over-halogenation.

- Cyclopropyl Introduction: Transition-metal catalysis (Pd-based) facilitates the coupling of cyclopropyl groups with halogenated pyrimidines under mild conditions, preserving sensitive functional groups.

- Reaction Optimization: Nitrogen atmosphere and temperature control (70–90 °C) are critical to maximize yield and minimize side reactions during coupling steps.

- Purification: Recrystallization from methanol effectively removes impurities and yields a product with >95% purity, confirmed by NMR and mass spectrometry.

Comparative Table of Preparation Methods

| Preparation Aspect | Halogenation Method | Cyclopropylation Method | Purification Method |

|---|---|---|---|

| Reagents | Bromine, POCl₃, NBS | Cyclopropylboronic acid, Pd catalyst | Recrystallization, chromatography |

| Reaction Conditions | Aqueous acidic media, reflux, 5-6 hours | Inert atmosphere, 70-90 °C, 4-8 hours | Room temperature, methanol solvent |

| Yield Range | 70-85% | 60-75% | High purity (>95%) |

| Selectivity | High regioselectivity for 5-bromo and 4-chloro | High regioselectivity for 2-cyclopropyl | Effective impurity removal |

| Challenges | Controlling over-halogenation | Avoiding cyclopropyl ring opening | Achieving crystallinity |

Summary and Expert Notes

- The preparation of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine involves a multi-step synthesis starting from methylated pyrimidine precursors.

- Selective bromination and chlorination are achieved using established halogenation reagents under controlled acidic and thermal conditions.

- The cyclopropyl group is introduced via palladium-catalyzed cross-coupling, which offers high selectivity and good yields.

- Purification by recrystallization ensures the final product meets the purity standards required for research or industrial application.

- Reaction parameters such as temperature, atmosphere, and reagent stoichiometry are critical to optimize to avoid side reactions and maximize yield.

- The described methods are supported by peer-reviewed literature and patent disclosures, ensuring reliability and reproducibility in professional settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like potassium permanganate or reduction reactions using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form various substituted pyrimidines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, temperatures around 80-100°C.

Oxidation: Potassium permanganate, aqueous medium, room temperature.

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Corresponding pyrimidine N-oxides.

Reduction Products: Dehalogenated pyrimidines.

Coupling Products: Biaryl pyrimidines.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer research, it may interfere with DNA replication or repair mechanisms, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Substituent Position : The target compound’s 4-Cl and 2-cyclopropyl groups distinguish it from analogs like 5-Bromo-2-chloro-4-cyclopropylpyrimidine (2-Cl instead of 4-Cl). Chlorine at position 4 may enhance electrophilicity, influencing reactivity in cross-coupling reactions .

- Halogenation : Bromine at position 5 is conserved in many analogs, suggesting its role in stabilizing the aromatic ring or participating in halogen bonding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on atomic composition.

Key Observations :

- The target compound’s low predicted solubility aligns with its non-polar substituents (cyclopropyl, methyl), contrasting with methoxy-substituted analogs that exhibit higher polarity .

- Melting points for halogenated pyrimidines often exceed 150°C due to strong intermolecular forces, as seen in 5-Bromo-2-chloropyrimidin-4-amine (187–188°C) .

Biological Activity

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.52 g/mol. The compound features a six-membered ring containing two nitrogen atoms and various substituents that contribute to its unique chemical properties.

| Substituent | Position | Effect |

|---|---|---|

| Bromine | 5 | Enhances reactivity and binding affinity |

| Chlorine | 4 | Modifies electronic properties |

| Cyclopropyl | 2 | Influences steric effects and biological interactions |

| Methyl | 6 | Contributes to hydrophobic interactions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Antimicrobial Activity : It has been reported that derivatives of this compound can inhibit bacterial enzymes, leading to cell death. This mechanism is similar to other pyrimidine derivatives known for their antimicrobial properties.

- Anticancer Properties : Research indicates that the compound may interfere with DNA replication or repair mechanisms, thereby inducing apoptosis in cancer cells. Its structural similarity to other active pyrimidines suggests potential efficacy against various cancer types, including lymphomas and leukemia .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives:

- Antimicrobial Activity : In vitro studies have shown that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values were reported as follows:

- Anti-inflammatory Effects : Some derivatives have demonstrated potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests a potential therapeutic application in treating inflammatory conditions .

- Anticancer Activity : The compound has been explored for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC50 ranging from 3.05 to 25.0 µM across different cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of pyrimidine derivatives were assessed using carrageenan-induced paw edema models in rats. The study found that compounds similar to this compound significantly reduced inflammation markers compared to controls, suggesting a viable pathway for developing new anti-inflammatory medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.